molecular formula C24H27N3O3 B2688084 (1-benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(2,6-dimethylmorpholino)methanone CAS No. 1014067-21-0

(1-benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(2,6-dimethylmorpholino)methanone

Cat. No. B2688084
CAS RN: 1014067-21-0
M. Wt: 405.498
InChI Key: ZUGJNPQOTLGXCT-UHFFFAOYSA-N
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Description

The compound (1-benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(2,6-dimethylmorpholino)methanone, also known as BDPMM, is a novel chemical compound with potential applications in scientific research.

Scientific Research Applications

Synthesis and Chemical Properties

  • Pyrazole derivatives are synthesized through various methods, demonstrating the versatility and adaptability of these compounds in chemical synthesis. For instance, the synthesis of bis(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile) and bis((3-amino-5-(methylthio)-1H-pyrazol-4-yl)methanone) derivatives incorporates a thieno-[2,3-b]thiophene moiety, highlighting the synthetic utility of pyrazole in creating complex molecules with potential for diverse applications (Mabkhot, Abd Elshafy Kheder, & Al-Majid, 2010).

Biological Activities

  • Pyrazole derivatives exhibit a wide range of biological and pharmacological activities. Research on compounds like (5-hydroxy-3,5-dimethyl-4,5-dihydro-pyrazol-1-yl)-pyridin-4-yl-methanone shows potential antimicrobial and antioxidant activities, highlighting the relevance of pyrazole compounds in developing new therapeutic agents (Golea Lynda, 2021).

Anticancer Potential

  • The evaluation of new pyrazoline derivatives for cytotoxic effects on HepG-2 cells indicates that certain pyrazole-based compounds could serve as promising anticancer drug candidates. For example, one study found that specific derivatives showed notable inhibitory effects on cancer cells, suggesting their potential utility in cancer treatment (Xu et al., 2017).

Molecular Interaction Studies

  • Molecular interaction studies of pyrazole derivatives with receptors, such as cannabinoid receptors, provide insights into their mechanism of action at the molecular level. This research aids in understanding how these compounds interact with biological systems, potentially leading to the development of new drugs with targeted action (Shim et al., 2002).

Sensor Applications

  • Pyrazole derivatives are also explored for sensor applications, as demonstrated by the development of colorimetric sensors for metal ions. Such research underscores the utility of pyrazole compounds in creating sensitive and selective sensors for environmental monitoring and analytical chemistry applications (Soufeena & Aravindakshan, 2019).

properties

IUPAC Name

(1-benzyl-3-phenylmethoxypyrazol-4-yl)-(2,6-dimethylmorpholin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3/c1-18-13-26(14-19(2)30-18)24(28)22-16-27(15-20-9-5-3-6-10-20)25-23(22)29-17-21-11-7-4-8-12-21/h3-12,16,18-19H,13-15,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUGJNPQOTLGXCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=CN(N=C2OCC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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